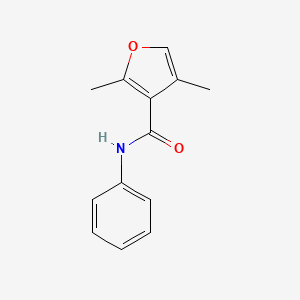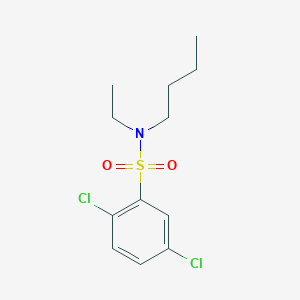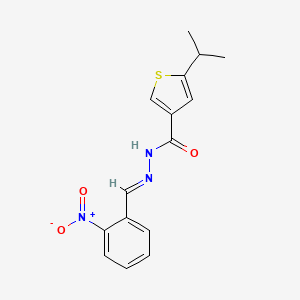![molecular formula C21H20O8 B4579955 3,9-bis(1,3-benzodioxol-5-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B4579955.png)
3,9-bis(1,3-benzodioxol-5-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane
Overview
Description
Synthesis Analysis
The synthesis of similar spiro compounds has been explored in various studies. For example, radical polymerization techniques have been employed to create polymers with spiro[5.5]undecane structures, demonstrating the compound's versatility in forming stable, cross-linked polymers under certain conditions (Sanda, Takata, & Endo, 1993).
Molecular Structure Analysis
Structural analysis through crystal X-ray diffraction and NMR techniques has been instrumental in elucidating the detailed molecular structure of spiro compounds. Studies have revealed how adjacent molecules are interconnected through hydrogen bonding, leading to the formation of one-dimensional chain structures in some spiro compounds (Lin Yuan et al., 2017).
Chemical Reactions and Properties
Spiro compounds are known for their ability to undergo various chemical reactions, including condensation polymerization, which leads to the formation of novel poly(amide-acetals) and poly(ester-acetals). These reactions are significant for synthesizing materials with specific desirable properties, such as being insoluble, infusible, and transparent solids that adhere strongly to glass (E. H. Pryde et al., 1962).
Physical Properties Analysis
The physical properties of spiro compounds, such as solubility, thermal stability, and molecular packing in the crystal lattice, have been extensively studied. These properties are crucial for their application in various fields, including material science and electronics. The intermolecular interactions within the lattice structure contribute to the overall stability and performance of the material (Z. Zhou et al., 2001).
Chemical Properties Analysis
The chemical properties of spiro compounds, such as their reactivity, potential for cross-linking, and interaction with other chemical entities, are essential for their utilization in creating advanced materials. Their ability to form stable cross-linked polymers through reactions with various metal oxides and salts highlights their potential in developing new materials with tailored properties (E. H. Pryde et al., 1962).
Scientific Research Applications
Polymer Stabilization
A study by Yachigo et al. (1992) introduced a new antioxidant, identified as Sumilizer GA-80, demonstrating a synergistic stabilizing effect when combined with thiopropionate type antioxidants in polymers. This effect was attributed to the association through hydrogen bonding, which was confirmed by IR analyses and the estimation of association equilibrium constants in a model system (Shin-ichi Yachigo, M. Sasaki, F. Kojima, 1992).
Food Contact Material Safety
The European Food Safety Authority (EFSA) provided a scientific opinion on the safety evaluation of a similar compound, intended for use as a stabilizer in food contact materials. The substance was deemed safe for consumer use, provided the migration limits were not exceeded (Flavourings, 2012).
Copolymerization for Material Properties
Research on copolymerization of cyclic ketenacetals, including studies by Schulze and Klemm (1995), explored the polymerization process and material properties. The research aimed to control material properties for applications requiring gel-like, rubber-like, or hard polymer samples by varying the content of certain compounds in the monomer mix (T. Schulze, E. Klemm, 1995).
Condensation Polymerization
Pryde et al. (1962) discussed the synthesis of linear poly(amide-acetals) through condensation polymerization, revealing the potential for creating crosslinked polymers that form insoluble, infusible, and transparent solids with strong adherence to glass (E. H. Pryde, D. J. Moore, H. M. Teeter, J. C. Cowan, 1962).
Non-Linear Optical Properties
Alizadeh et al. (2020) synthesized novel ball-type metallophthalocyanines bridged by a derivative compound, showing significant non-linear absorption coefficients and suitability for optical limiting applications. This highlights the compound's role in developing materials with advanced optical properties (S. Alizadeh, Gülşen Kösoğlu, M. Erdem, Nursel Açar-Selçuki, Metin Özer, B. Salih, Ö. Bekaroğlu, 2020).
properties
IUPAC Name |
3,9-bis(1,3-benzodioxol-5-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O8/c1-3-15-17(28-11-26-15)5-13(1)19-22-7-21(8-23-19)9-24-20(25-10-21)14-2-4-16-18(6-14)29-12-27-16/h1-6,19-20H,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGORLJVFDSHIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(COC(O1)C3=CC4=C(C=C3)OCO4)COC(OC2)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,9-Bis(1,3-benzodioxol-5-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-difluorophenyl)-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarboxamide](/img/structure/B4579879.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methoxybenzamide](/img/structure/B4579885.png)
![N-{[(2-butyl-2H-tetrazol-5-yl)amino]carbonothioyl}-5-(2,3-dichlorophenyl)-2-furamide](/img/structure/B4579899.png)
![2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4579915.png)


![N-(4-fluorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B4579923.png)
![3-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4579929.png)
![1-[(2-methoxyphenyl)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4579936.png)

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylnicotinamide](/img/structure/B4579944.png)


![methyl 4-(4-methylphenyl)-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4579981.png)